(9H-Fluoren-9-yl)methyl (4-bromo-2-methylphenyl)carbamate
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Overview
Description
(9H-Fluoren-9-yl)methyl (4-bromo-2-methylphenyl)carbamate is a chemical compound with the molecular formula C22H18BrNO2. It is known for its unique structure, which includes a fluorenyl group and a brominated phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (4-bromo-2-methylphenyl)carbamate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with 4-bromo-2-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (4-bromo-2-methylphenyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce oxides or amines, respectively .
Scientific Research Applications
(9H-Fluoren-9-yl)methyl (4-bromo-2-methylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (4-bromo-2-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- (9H-Fluoren-9-yl)methyl (4-bromophenyl)carbamate
- (9H-Fluoren-9-yl)methyl (4-chloro-2-methylphenyl)carbamate
- (9H-Fluoren-9-yl)methyl (4-fluoro-2-methylphenyl)carbamate
Uniqueness
(9H-Fluoren-9-yl)methyl (4-bromo-2-methylphenyl)carbamate is unique due to the presence of both the fluorenyl and brominated phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its bromine atom allows for further functionalization through substitution reactions, enhancing its versatility in synthetic chemistry .
Properties
Molecular Formula |
C22H18BrNO2 |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(4-bromo-2-methylphenyl)carbamate |
InChI |
InChI=1S/C22H18BrNO2/c1-14-12-15(23)10-11-21(14)24-22(25)26-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20H,13H2,1H3,(H,24,25) |
InChI Key |
BLJPANYBQPVESE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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